2-Methyl-2-(thien-3-yl)propylamine
Overview
Description
2-Methyl-2-(thien-3-yl)propylamine is an organic compound with the molecular formula C8H13NS It is characterized by the presence of a thiophene ring attached to a propylamine group
Mechanism of Action
Target of Action
The primary target of the compound “2-Methyl-2-(thien-3-yl)propylamine” is currently unknown. This compound belongs to the class of organic compounds known as amines, which are characterized by their functional group that contains a basic nitrogen atom . Amines play a significant role in the biological system, often acting as neurotransmitters or precursors to neurotransmitters . .
Mode of Action
As an amine, it may interact with various biological targets, such as receptors or enzymes, and modulate their activity . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Amines can be involved in a wide range of biochemical pathways, including neurotransmission, protein synthesis, and metabolic processes . The downstream effects of these pathways can vary widely, depending on the specific context and the targets involved.
Result of Action
As an amine, it could potentially influence various cellular processes, such as signal transduction, gene expression, or metabolic pathways . The specific effects would depend on the compound’s targets and the cells’ biochemical context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(thien-3-yl)propylamine typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method includes the use of indium (III) trifluoromethanesulfonate as a catalyst in a nucleophilic aromatic substitution reaction. The reaction is carried out in a Schlenk tube under nitrogen atmosphere, with solvents such as 1,4-dioxane and toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(thien-3-yl)propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Methyl-2-(thien-3-yl)propylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(thien-2-yl)propylamine
- 2-Methyl-2-(thien-4-yl)propylamine
- 2-Methyl-2-(furan-3-yl)propylamine
Uniqueness
2-Methyl-2-(thien-3-yl)propylamine is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs .
Biological Activity
2-Methyl-2-(thien-3-yl)propylamine (C8H13NS) is a compound that has garnered attention for its potential biological activity, particularly in the context of its interaction with various biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects in cellular systems, and relevant research findings.
Molecular Structure:
- Chemical Formula: C8H13NS
- Molecular Weight: 155.26 g/mol
Structural Characteristics:
The compound features a thienyl group, which is a five-membered aromatic ring containing sulfur. This structural feature may influence its biological interactions and mechanisms.
Cellular Effects
Research indicates that compounds similar to this compound can impact cell function through:
- Alteration of Gene Expression: Changes in gene expression profiles can lead to modified cellular responses.
- Influence on Cell Proliferation and Apoptosis: By affecting protease activity, these compounds might regulate apoptosis and cell cycle progression.
Case Studies and Experimental Data
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In Vitro Studies:
- In laboratory settings, related compounds have shown significant effects on cell viability and proliferation. For instance, studies have demonstrated that certain thienyl derivatives can inhibit cancer cell growth by inducing apoptosis through caspase activation.
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Animal Models:
- Animal studies have indicated that thienyl-containing compounds can exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress.
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Comparative Analysis:
- A comparative analysis with other amines suggests that this compound may possess unique properties due to its thienyl group, which could enhance its interaction with biological targets compared to simpler amines.
Summary of Findings
Study Type | Findings |
---|---|
In Vitro | Induction of apoptosis in cancer cells; modulation of gene expression |
Animal Studies | Neuroprotective effects observed; potential modulation of neurotransmitter activity |
Comparative Studies | Enhanced interaction with biological targets compared to non-thienyl amines |
Properties
IUPAC Name |
2-methyl-2-thiophen-3-ylpropan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-8(2,6-9)7-3-4-10-5-7/h3-5H,6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJHOKBSEMKQKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CSC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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